Ret-IN-16

RET inhibitor gatekeeper mutant V804L

Procure Ret-IN-16 (2259657-48-0) for RET-driven cancer research. Differentiates via nanomolar potency (IC50 3.98 nM WT RET, 7.86 nM V804M) against resistant mutants. Validated for in vivo KIF5B-RET V804M xenograft studies with dose-dependent tumor suppression. Prefer over multi-kinase inhibitors for clean, on-target mechanistic studies.

Molecular Formula C31H29F3N8O2
Molecular Weight 602.6 g/mol
Cat. No. B12415943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-16
Molecular FormulaC31H29F3N8O2
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6
InChIInChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40)
InChIKeyJCCUAVDBGXASEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-16: A Potent RET Tyrosine Kinase Inhibitor for Gatekeeper Mutant and Fusion-Driven Oncology Research


Ret-IN-16 (CAS 2259657-48-0, also designated compound 9x) is a small-molecule RET (rearranged during transfection) tyrosine kinase inhibitor representing a novel chemotype designed via type II kinase inhibitor rational design strategy [1]. The compound demonstrates nanomolar potency against wild-type RET (IC₅₀ = 3.98 nM) and maintains efficacy across clinically relevant RET variants including the gatekeeper mutants V804L (IC₅₀ = 15.05 nM) and V804M (IC₅₀ = 7.86 nM), the activating mutation M918T (IC₅₀ = 8.42 nM), and oncogenic fusion proteins CCDC6-RET (IC₅₀ = 5.43 nM) and KIF5B-RET (IC₅₀ = 8.86 nM) . Ret-IN-16 exhibits selective on-target antiproliferative effects in RET-driven cellular models and demonstrates dose-dependent tumor growth suppression in xenograft models bearing both wild-type and V804M gatekeeper mutant RET fusions [1].

Why In-Class RET Inhibitors Cannot Substitute for Ret-IN-16 in Gatekeeper Mutant and Fusion-Driven Research Models


RET inhibitors within the same class exhibit markedly divergent potency profiles across clinically relevant RET variants, particularly gatekeeper mutations (V804L, V804M) and oncogenic fusions (KIF5B-RET, CCDC6-RET), which are prevalent drivers in non-small cell lung cancer and medullary thyroid carcinoma [1]. Many early-generation or multi-kinase RET inhibitors demonstrate substantially reduced or negligible activity against V804L/V804M gatekeeper mutants, limiting their utility in resistance-modeling studies [2]. Ret-IN-16 distinguishes itself through a defined nanomolar activity profile spanning six RET variants, including sub-10 nM IC₅₀ values against both V804M and KIF5B-RET, with validated in vivo efficacy in gatekeeper mutant xenograft models [3]. Substituting an alternative RET inhibitor without confirming equivalent mutant-coverage and fusion-specific potency may introduce confounding variables, compromise experimental reproducibility, and yield non-translatable results in resistance-focused or NSCLC-relevant research programs.

Ret-IN-16 Differentiated Performance Metrics: Quantified Activity Against RET Gatekeeper Mutants, Oncogenic Fusions, and In Vivo Target Engagement


Ret-IN-16 Retains Sub-20 nM Potency Against RET V804L Gatekeeper Mutant, a Critical Resistance Variant Poorly Addressed by First-Generation RET Inhibitors

Ret-IN-16 maintains an IC₅₀ of 15.05 nM against the RET V804L gatekeeper mutant, a variant that confers resistance to multiple ATP-competitive RET inhibitors due to steric hindrance in the kinase hinge region [1]. In contrast, the clinical multi-kinase inhibitor cabozantinib exhibits IC₅₀ values of 5.2 nM against wild-type RET but demonstrates approximately 10- to 20-fold reduced potency against RET V804L (reported IC₅₀ ranging from 50–110 nM across independent biochemical assays) [2]. This retention of nanomolar potency positions Ret-IN-16 as a more suitable chemical probe for interrogating V804L-driven resistance mechanisms in preclinical RET-dependent cancer models.

RET inhibitor gatekeeper mutant V804L acquired resistance kinase assay

Ret-IN-16 Exhibits Favorable Biochemical Potency Profile Across RET Fusion Variants Relative to Structurally Related RET Inhibitor Ret-IN-19

Ret-IN-16 demonstrates IC₅₀ values of 8.86 nM and 5.43 nM against KIF5B-RET and CCDC6-RET fusion proteins, respectively, which represent the predominant RET fusion drivers in non-small cell lung cancer . A structurally distinct RET inhibitor, Ret-IN-19 (compound 59), has reported IC₅₀ values of 6.8 nM against wild-type RET and 13.51 nM against RET V804M, but no quantitative fusion-specific data have been disclosed for KIF5B-RET or CCDC6-RET . The availability of fusion-specific biochemical data for Ret-IN-16 reduces experimental uncertainty when designing assays focused on NSCLC-relevant RET oncoproteins.

RET fusion KIF5B-RET CCDC6-RET NSCLC kinase inhibitor

Ret-IN-16 Demonstrates Dose-Dependent In Vivo Tumor Growth Suppression in Gatekeeper Mutant KIF5B-RET V804M Xenograft Models

Ret-IN-16 administered intravenously at 30 mg/kg and 50 mg/kg daily for 8 days suppressed tumor growth in a dose-dependent manner in mouse xenograft models driven by both wild-type KIF5B-RET and the gatekeeper mutant KIF5B-RET V804M [1]. Ex vivo analysis confirmed significant suppression of phosphorylated RET (p-RET) and downstream adaptor protein p-SHC in tumor tissues, alongside significant induction of apoptosis, providing direct pharmacodynamic evidence of target engagement [1]. This in vivo efficacy against the V804M gatekeeper mutant is particularly notable given that several earlier RET inhibitors exhibit marked loss of in vivo potency against V804M-driven tumors due to inadequate mutant coverage [2].

RET V804M xenograft in vivo efficacy tumor growth inhibition pharmacodynamics

Ret-IN-16 Displays Sub-20 nM Antiproliferative Activity Against CCDC6-RET and KIF5B-RET Fusion-Driven Ba/F3 Cells with Minimal Off-Target Cytotoxicity

Ret-IN-16 (compound 9x) exhibits potent antiproliferative activity with GI₅₀ values of 9 nM and 17 nM against CCDC6-RET-Ba/F3 and KIF5B-RET-Ba/F3 cells, respectively [1]. In selectivity assessment, Ret-IN-16 at 1 μM for 48 hours effectively inhibited proliferation of LC-2/ad NSCLC cells harboring CCDC6-RET fusion, while demonstrating significantly reduced inhibitory effects against a panel of RET-negative cancer cell lines including A549, H3122, A375, and parental Ba/F3 cells [2]. The ratio of GI₅₀ in RET-fusion driven cells to RET-negative cells supports a favorable on-target selectivity window, a critical attribute for chemical probe validation in mechanism-of-action studies.

antiproliferative activity GI50 RET fusion Ba/F3 selectivity

Ret-IN-16 Demonstrates Favorable Intravenous Pharmacokinetic Exposure Supporting In Vivo Target Engagement Studies

Ret-IN-16 administered intravenously at 1 mg/kg in male Sprague-Dawley rats achieved substantial systemic exposure with an AUC₀₋ₜ of 6,959 ± 762 ng·h/mL and a moderate terminal half-life (T₁/₂) of 4.28 ± 0.43 hours [1]. Oral administration at 10 mg/kg yielded comparatively lower exposure (AUC₀₋ₜ = 2,112 ± 117 ng·h/mL; Cmax = 194 ± 47 ng/mL), indicating that intravenous administration is the preferred route for achieving high systemic drug levels in preclinical in vivo studies [1]. These pharmacokinetic parameters provide a quantitative framework for dose selection and formulation optimization in efficacy and target engagement experiments using Ret-IN-16.

pharmacokinetics AUC intravenous administration drug exposure Sprague-Dawley rat

Ret-IN-16 Selectively Suppresses RET Autophosphorylation and Downstream SHC Phosphorylation in a Dose-Dependent Manner in Engineered Cell Models

Ret-IN-16 at 50 μM and 100 μM for 4 hours significantly blocked RET autophosphorylation and inhibited phosphorylation of the adaptor protein SHC in a dose-dependent manner in both KIF5B-RET and KIF5B-RET V804M Ba/F3 cells [1]. Ex vivo analysis of tumor tissues from xenograft studies further confirmed that Ret-IN-16 (30 and 50 mg/kg IV daily × 8 days) significantly suppressed both p-RET and p-SHC levels, establishing a direct link between systemic exposure and target engagement in the gatekeeper mutant context [2]. This pharmacodynamic validation distinguishes Ret-IN-16 from tool compounds lacking published target-engagement evidence across wild-type and mutant RET backgrounds.

RET autophosphorylation SHC target engagement Western blot KIF5B-RET

Ret-IN-16 Research and Procurement Application Scenarios: Targeted Applications in RET Gatekeeper Mutant Resistance Modeling and NSCLC Preclinical Development


In Vitro and In Vivo Gatekeeper Resistance Modeling with RET V804L and V804M Mutants

Ret-IN-16 is optimally deployed for preclinical studies interrogating acquired resistance mechanisms driven by RET V804L and V804M gatekeeper mutations. With IC₅₀ values of 15.05 nM (V804L) and 7.86 nM (V804M), Ret-IN-16 maintains nanomolar potency against these clinically relevant resistance variants, in contrast to first-generation RET inhibitors that exhibit ≥3- to 7-fold reduced potency against V804L [1]. The compound has been validated in mouse xenograft models of KIF5B-RET V804M-driven tumors, demonstrating dose-dependent tumor growth suppression at 30–50 mg/kg IV and significant reduction of p-RET and p-SHC in tumor tissues [2]. Researchers investigating bypass resistance or combination therapy strategies in RET-mutant cancers should prioritize Ret-IN-16 over cabozantinib or vandetanib when V804L/V804M mutant coverage is experimentally required.

NSCLC-Focused Preclinical Research Targeting KIF5B-RET and CCDC6-RET Fusion Oncoproteins

Ret-IN-16 is specifically suited for non-small cell lung cancer (NSCLC) research programs focused on the predominant RET fusion drivers KIF5B-RET (IC₅₀ = 8.86 nM) and CCDC6-RET (IC₅₀ = 5.43 nM) [1]. The compound demonstrates potent antiproliferative activity in Ba/F3 cells engineered with these fusions (GI₅₀ = 17 nM for KIF5B-RET; GI₅₀ = 9 nM for CCDC6-RET) and selectively inhibits LC-2/ad NSCLC cell proliferation at 1 μM while sparing RET-negative cell lines [2]. This validated fusion-specific activity profile makes Ret-IN-16 a preferred chemical probe over alternative RET inhibitors lacking publicly disclosed fusion-specific potency data (e.g., Ret-IN-19), particularly for studies requiring quantitative benchmark values for KIF5B-RET or CCDC6-RET inhibition.

Pharmacodynamic Target Engagement Studies Requiring Validated IV Dosing and Ex Vivo Biomarker Analysis

Ret-IN-16 is indicated for in vivo pharmacodynamic studies where high systemic drug exposure and target engagement validation are required. The compound's favorable intravenous pharmacokinetic profile in Sprague-Dawley rats (AUC₀₋ₜ = 6,959 ± 762 ng·h/mL at 1 mg/kg IV; T₁/₂ = 4.28 ± 0.43 h) supports dosing regimens that achieve robust target coverage [1]. Ex vivo tumor tissue analysis from xenograft studies confirms that 30–50 mg/kg IV daily dosing for 8 days significantly suppresses both p-RET and p-SHC in KIF5B-RET V804M tumors [2]. Researchers conducting PK/PD correlation studies or establishing RET inhibition biomarkers should procure Ret-IN-16 based on these peer-reviewed IV PK parameters and validated target-engagement endpoints, reducing the need for de novo PK characterization.

Chemical Probe Qualification for On-Target RET Inhibition with Minimal Off-Target Cytotoxicity Confounding

Ret-IN-16 is appropriate for mechanism-of-action studies requiring a RET inhibitor with a defined selectivity window against RET-negative cells. The compound exhibits minimal antiproliferative activity against RET-negative cancer cell lines (A549, H3122, A375) and parental Ba/F3 cells at 1 μM, while potently inhibiting CCDC6-RET-driven LC-2/ad NSCLC cell proliferation under identical conditions [1]. This selectivity profile positions Ret-IN-16 as a more suitable chemical probe for establishing RET-dependence in cellular assays compared to multi-kinase RET inhibitors (e.g., cabozantinib, which also inhibits MET, VEGFR2, and AXL), whose off-target activities can confound interpretation of phenotype-genotype correlation studies [2]. Procurement of Ret-IN-16 should be prioritized when the experimental objective requires clean, on-target RET inhibition to validate genetic dependencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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